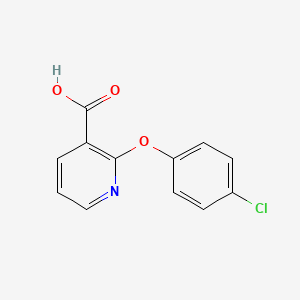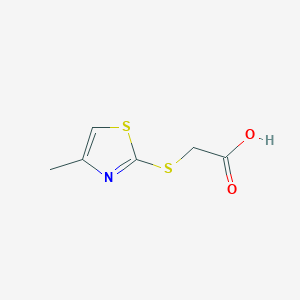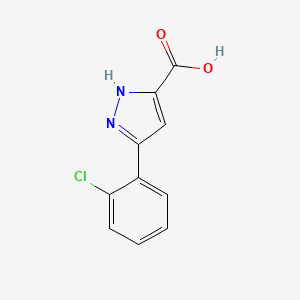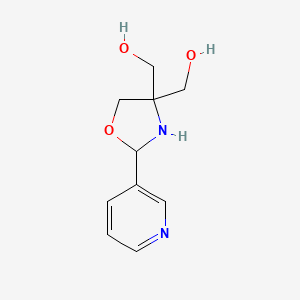
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (6-CM-TD) is an organic compound composed of two nitrogen-containing rings and a chlorine atom. It is a versatile reagent used in numerous chemical syntheses and is an important component of several pharmaceuticals. 6-CM-TD is a colorless solid with a melting point of 64-66°C and a boiling point of 130-132°C. It is soluble in polar solvents such as water and alcohols, and it is also soluble in non-polar solvents such as benzene, toluene, and chloroform.
Scientific Research Applications
Supramolecular Chemistry
6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine finds application in the field of supramolecular chemistry. Moral et al. (2010) discussed the synthesis of bistriazines, derived from the reaction of this compound, which show promising applications in this field. The bistriazines are noted for their potential in forming extended supramolecular polymers with intriguing fluorescence properties through complexation with cyanuric and barbituric acid derivatives (Moral et al., 2010).
Environmental Studies
In environmental studies, the triazine compound is often used as a reference in understanding the behavior of soil-applied herbicides. Baer and Calvet (1999) investigated the dissipation kinetics of several herbicides, including 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine, to assess their environmental impact (Baer & Calvet, 1999).
Microbial Degradation
The compound is also significant in studying microbial degradation of environmental contaminants. Mulbry (1994) explored the dechlorination of triazine compounds by a specific hydrolase from Rhodococcus corallinus, highlighting its role in bioremediation (Mulbry, 1994).
Synthesis of Novel Compounds
It serves as a precursor in synthesizing novel compounds. Liu et al. (2007) demonstrated a one-pot procedure for the preparation of N,6-disubstituted-1,3,5-triazine-2,4-diamines using 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (Liu, Lin, & Leftheris, 2007).
Energetic Polymers
Shastin et al. (2021) explored its use in creating energetic polymers, a field of significant interest in material science (Shastin, Petrov, Malkov, & Gavrishova, 2021).
properties
IUPAC Name |
6-(chloromethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-12(2)6-10-4(3-7)9-5(8)11-6/h3H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUQLMRNQGYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327789 | |
| Record name | 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
21320-37-6 | |
| Record name | 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)








![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)
